5-(4-bromophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(4-bromophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core with a bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura cross-coupling reaction, where 5-(4-bromophenyl)-4,6-dichloropyrimidine is reacted with aryl or heteroaryl boronic acids using a palladium catalyst . The reaction is optimized to achieve good yields with specific conditions, such as using 5 mol% Pd(PPh3)4, K3PO4, and 1,4-dioxane as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: As demonstrated in its synthesis, the compound can undergo coupling reactions with boronic acids.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions with different boronic acids can yield various substituted pyrimidine derivatives .
Scientific Research Applications
5-(4-bromophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as inhibitors for specific enzymes or receptors.
Materials Science: Its electronic properties can be explored for use in organic semiconductors and other advanced materials.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their potential as enzyme inhibitors.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds also have a pyrimidine core and are explored for their antimicrobial and anticancer properties.
Uniqueness
5-(4-bromophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted research in various scientific fields.
Properties
Molecular Formula |
C15H14BrN3O2 |
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Molecular Weight |
348.19 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1,3,6-trimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H14BrN3O2/c1-17-8-11-12(14(20)19(3)15(21)18(11)2)13(17)9-4-6-10(16)7-5-9/h4-8H,1-3H3 |
InChI Key |
FBBGGOBVUNEALG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=C1C3=CC=C(C=C3)Br)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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